6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3,4-dimethylphenol with a suitable carbonyl compound, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl groups at positions 7 and 8.
7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group at position 6.
Uniqueness
The presence of both amino and methyl groups in 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-7,8-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-5-6(2)10-8(3-7(5)11)12-9(13)4-14-10/h3H,4,11H2,1-2H3,(H,12,13) |
InChI Key |
DVFMYNSOGZPWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1N)NC(=O)CO2)C |
Origin of Product |
United States |
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